Product packaging for 4-Methyl-2,6-diphenylpyridine(Cat. No.:CAS No. 53531-57-0)

4-Methyl-2,6-diphenylpyridine

Cat. No.: B1617551
CAS No.: 53531-57-0
M. Wt: 245.3 g/mol
InChI Key: IRJCHLDRHLQLGZ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemistry

The pyridine ring, an aromatic heterocycle isosteric with benzene (B151609), is a fundamental scaffold in modern chemistry. rsc.org Its presence is ubiquitous in nature, forming the core of essential molecules like vitamins (niacin and vitamin B6), coenzymes (NAD and NADP), and numerous alkaloids. rsc.orgdovepress.com In medicinal chemistry, pyridine derivatives are highly valued. enpress-publisher.com The nitrogen atom in the ring can act as a hydrogen bond acceptor and imparts weak basicity and increased aqueous solubility, which can enhance the pharmacokinetic profiles of drug candidates. rsc.orgmdpi.com

The versatility of the pyridine scaffold allows for extensive structural modifications, making it a "privileged structure" in drug discovery. dovepress.com This has led to the development of a wide array of drugs with diverse therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer agents. enpress-publisher.commdpi.comfrontiersin.org Beyond pharmaceuticals, pyridine derivatives are crucial in materials science, where their electronic and photophysical properties are harnessed for applications such as dyes and fluorescent probes. enpress-publisher.comontosight.ainiscpr.res.in The adaptability of the pyridine nucleus makes it an indispensable tool for chemists creating novel, functional molecules. enpress-publisher.com

Overview of 2,6-Diphenylpyridine (B1197909) Derivatives in Research

Within the broad family of pyridine compounds, 2,6-diphenylpyridine derivatives represent a significant subclass. Characterized by a central pyridine ring flanked by phenyl groups at the 2 and 6 positions, these molecules possess a rigid and stable structure. ontosight.ai This structural rigidity, combined with their unique photophysical properties, makes them attractive for various research applications. ontosight.airesearchgate.net

Research has shown that these compounds can serve as ligands for metal complexes, finding use in catalysis and the development of organometallic materials. ontosight.aiacs.org For instance, they have been incorporated into cyclometalated iridium(III) and platinum(II) complexes, which are studied for their phosphorescent properties and potential use in organic light-emitting diodes (OLEDs). acs.orgacs.org Furthermore, the V-shape of 2,6-diphenylpyridine derivatives has been explored in the design of banana-shaped liquid crystals. rsc.org The electronic properties of the scaffold can be fine-tuned by introducing different substituents, leading to the development of fluorophores that are sensitive to their environment, such as protonation, which can alter their emission spectra. researchgate.net

Scope and Research Focus on 4-Methyl-2,6-diphenylpyridine

This compound is an organic compound featuring a pyridine ring substituted with a methyl group at the 4-position and two phenyl groups at the 2- and 6-positions. ontosight.ai This specific substitution pattern influences its chemical properties and has made it a subject of focused research in several areas.

The compound serves as a valuable building block or intermediate in the synthesis of more complex molecules. ontosight.ai Its synthesis can be accomplished through various organic chemistry routes, often involving condensation reactions of appropriate precursors. ontosight.ai One notable application is in the synthesis of pyridinium (B92312) salts, such as 1-(4-Chlorobenzyl)-4-methyl-2,6-diphenylpyridinium tetrafluoroborate, which has been investigated for its cytotoxic effects against cancer cell lines.

Like many pyridine derivatives, this compound exhibits fluorescence, making it a candidate for the development of novel luminescent materials. ontosight.ai Its structural framework is also relevant in materials science, where it has been mentioned as an intermediate for OLEDs and liquid crystals. lookchem.com The core structure consists of a C₁₈H₁₅N formula. nih.gov

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₁₈H₁₅N
Molecular Weight 245.3 g/mol
IUPAC Name This compound
CAS Number 53531-57-0
Density 1.068 g/cm³
Boiling Point 381.4ºC at 760 mmHg
Flash Point 165.5ºC
XLogP3 5.2

Data sourced from PubChem and Chemsrc. nih.govchemsrc.com

Research continues to explore the potential of this compound and its derivatives, leveraging its unique structure for applications spanning from materials science to medicinal chemistry. ontosight.ai

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
1-(4-Chlorobenzyl)-4-methyl-2,6-diphenylpyridinium tetrafluoroborate
2,6-diphenylpyridine
Benzene
Niacin
Pyridine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15N B1617551 4-Methyl-2,6-diphenylpyridine CAS No. 53531-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2,6-diphenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c1-14-12-17(15-8-4-2-5-9-15)19-18(13-14)16-10-6-3-7-11-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJCHLDRHLQLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201748
Record name 4-Methyl-2,6-diphenylpyridine
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Molecular Weight

245.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53531-57-0
Record name 4-Methyl-2,6-diphenylpyridine
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Record name 4-Methyl-2,6-diphenylpyridine
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Record name 4-Methyl-2,6-diphenylpyridine
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Record name 4-methyl-2,6-diphenylpyridine
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Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for 4-Methyl-2,6-diphenylpyridine and Related Triarylpyridines

The construction of the this compound scaffold and its analogs relies on a foundation of well-established synthetic protocols. These methods have been refined over the years to improve yields, simplify procedures, and employ more environmentally benign conditions.

Classical Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are a cornerstone in the synthesis of polysubstituted pyridines, offering a highly efficient approach where three or more reactants combine in a single step to form the desired product without the isolation of intermediates. tandfonline.com This strategy is celebrated for its atom economy and ability to generate molecular diversity. tandfonline.com

A prevalent and classical method for synthesizing 2,4,6-triarylpyridines involves the one-pot condensation of an aryl aldehyde, an acetophenone (B1666503) derivative, and a nitrogen source, typically ammonium (B1175870) acetate (B1210297). tandfonline.comderpharmachemica.com This approach, often referred to as the Chichibabin pyridine (B92270) synthesis, is a versatile and widely used protocol. tandfonline.com The reaction proceeds through the formation of a 1,5-dione intermediate, which can be generated from the condensation of two molar equivalents of a substituted acetophenone with one molar equivalent of an aromatic aldehyde. derpharmachemica.com The subsequent addition of excess ammonium acetate facilitates the cyclization and aromatization to the pyridine ring. derpharmachemica.com

Various catalysts have been employed to enhance the efficiency of this reaction. For instance, cobalt(II) chloride hexahydrate has been shown to be an effective and recyclable catalyst for the solvent-free synthesis of 2,4,6-triarylpyridines, providing excellent yields in shorter reaction times. tandfonline.com Other transition metal salts have also been investigated, but CoCl₂·6H₂O demonstrated superior performance. tandfonline.com Similarly, heterogeneous catalysts like ZSM-5 and Montmorillonite K10 clay have been utilized to promote the reaction under solvent-free conditions, offering advantages such as easy catalyst recovery and reusability. tandfonline.comscirp.org The use of microwave irradiation in conjunction with nanocrystalline MgAl₂O₄ has also been reported as a green and efficient method. ias.ac.in

ReactantsCatalyst/ConditionsProductYield (%)Reference
Benzaldehyde, Acetophenone, Ammonium AcetateCoCl₂·6H₂O, 110°C, solvent-free2,4,6-Triphenylpyridine (B1295210)90 tandfonline.com
Substituted Benzaldehyde, Substituted Acetophenone, Ammonium AcetateZSM-5, 110°C, solvent-free2,4,6-TriarylpyridinesHigh tandfonline.com
Aromatic Aldehydes, Aromatic Ketones, Ammonium AcetateMontmorillonite K10 clay, 120°C, solvent-free2,4,6-Trisubstituted Pyridinesup to 97 scirp.orgsemanticscholar.org
Acetophenone derivatives, Aromatic Aldehydes, Ammonium AcetateNanocrystalline MgAl₂O₄, Microwave irradiation2,4,6-TriarylpyridinesGood to Excellent ias.ac.in
p-Tolualdehyde, Acetophenone, Ammonium AcetateNot specifiedThis compoundNot specified ias.ac.in

The one-pot synthesis of this compound and its analogs is a highly favored strategy due to its operational simplicity and efficiency. derpharmachemica.com These methods often involve the simultaneous or sequential addition of reactants in a single reaction vessel, avoiding the need for intermediate purification steps. acs.org

One-pot procedures for 2,4,6-triarylpyridines frequently utilize the condensation of acetophenones, benzaldehydes, and ammonium acetate. derpharmachemica.com The use of polyethylene (B3416737) glycol (PEG-400) as a green reaction solvent has been reported to be effective for this transformation. derpharmachemica.com Another approach involves a transition-metal-free, one-pot synthesis of 1,5-diketones via a Claisen-Schmidt condensation followed by a Michael addition, which can then be cyclized to form 2,4,6-triaryl pyridine derivatives. acs.org

Furthermore, microwave-assisted synthesis has emerged as a powerful tool for accelerating these one-pot reactions. ias.ac.innih.gov For example, the use of hexamethyldisilazane (B44280) (HMDS) as a nitrogen source under microwave irradiation with a Lewis acid catalyst allows for the selective synthesis of 2,4,6-triarylpyridines. nih.gov

Reactant 1Reactant 2Reactant 3Catalyst/SolventProductKey FeaturesReference
Substituted Acetophenones1-phenyl-3-(4'-hydroxy/chloro phenyl) pyrazol-4-carboxaldehydeAmmonium AcetateNaOH / PEG-400Krohnke type mono-pyridinesGreen reaction solvent, good yield derpharmachemica.com
Acetophenone derivativesAryl AldehydesAmmonium AcetateTS-1 (titanium silicate)2,4,6-Triaryl PyridinesEco-friendly, short reaction time, high yield acs.org
Aromatic KetonesAromatic AldehydesHexamethyldisilazane (HMDS)TMSOTf / Toluene (Microwave)2,4,6-Triaryl PyridinesSelective synthesis, rapid nih.gov

Annulation Strategies

Annulation, the formation of a new ring onto a pre-existing molecule, represents another key synthetic route to substituted pyridines. The Hantzsch pyridine synthesis is a classic and versatile example of this strategy.

The Hantzsch pyridine synthesis is a multi-component reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source like ammonium acetate. organic-chemistry.orgchemtube3d.com This reaction first produces a 1,4-dihydropyridine (B1200194) derivative, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.orgyoutube.com The direct synthesis of pyridines can also be achieved in a one-pot manner, avoiding the isolation of the dihydropyridine (B1217469) intermediate.

The mechanism of the Hantzsch synthesis involves a series of steps including Knoevenagel condensation, enamine formation, Michael addition, and finally cyclization and dehydration. organic-chemistry.orgscribd.com For the synthesis of this compound, a variation of the Hantzsch reaction would be employed, likely starting from appropriate precursors to yield the desired substitution pattern. While the classic Hantzsch synthesis uses β-ketoesters, modifications allow for the use of other β-dicarbonyl compounds. scispace.com

Reactant 1Reactant 2 (2 equiv.)Reactant 3Product (after oxidation)Reference
Aldehydeβ-KetoesterAmmoniaPyridine-3,5-dicarboxylate organic-chemistry.orgchemtube3d.com
BenzaldehydeMethyl acetoacetateAmmonium acetate2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylate

Addition Reactions (e.g., Michael Addition)

Addition reactions, particularly the Michael addition, play a crucial role in the formation of the pyridine ring by creating key carbon-carbon bonds necessary for the 1,5-dicarbonyl precursor.

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.org In the context of pyridine synthesis, an enolate generated from a ketone can act as the Michael donor, adding to a chalcone (B49325) (an α,β-unsaturated ketone) which serves as the Michael acceptor. acs.org This sequence of a Claisen-Schmidt condensation to form the chalcone, followed by a Michael addition, is a common route to the 1,5-diketone intermediate required for pyridine synthesis. acs.orgresearchgate.net

The synthesis of this compound can be envisioned through a pathway where acetophenone undergoes a Claisen-Schmidt condensation with an appropriate aldehyde to form a chalcone. A subsequent Michael addition of an enolate from another ketone, followed by cyclization with an ammonia source, would lead to the final product. The efficiency of these steps can be enhanced by using various catalysts and reaction conditions, including solvent-free methods. researchgate.net

Alkylation Protocols (e.g., Regiodivergent Alkylation)

Alkylation of the pyridine ring is a fundamental transformation in organic synthesis, allowing for the introduction of various functional groups. Regiodivergent alkylation, in particular, offers a powerful strategy for selectively functionalizing different positions on the pyridine scaffold.

Recent advancements have demonstrated a transition-metal-free, regiodivergent direct alkylation of electronically unbiased pyridines using 1,1-diborylalkanes as the alkylating agent. nih.gov The regioselectivity of this reaction is controlled by the choice of the alkyllithium activator. nih.gov Specifically, methyllithium (B1224462) tends to direct alkylation to the C4 position, while sec-butyllithium (B1581126) favors C2-alkylation. nih.gov Mechanistic studies suggest that the different aggregation states of the alkyllithium reagents (tetrameric for methyllithium and dimeric for sec-butyllithium) are responsible for this divergence in reactivity. nih.gov This method has been successfully applied to a range of pyridine derivatives, including those with phenyl substituents. acs.org For instance, 2,4-diphenylpyridine (B1293730) has been successfully alkylated using this protocol. acs.org

Another approach to pyridine alkylation involves the use of Grignard reagents with pyridine N-oxides. organic-chemistry.org This method allows for the regiospecific synthesis of 2-substituted pyridines and can be extended to produce 2,6-disubstituted pyridines. organic-chemistry.org While this technique provides a route to various alkylated pyridines, the direct application to this compound is not explicitly detailed.

The table below summarizes the key aspects of regiodivergent alkylation of pyridines.

ActivatorPreferred PositionProposed MechanismReference
MethyllithiumC4Tetrameric alkyllithium clusters nih.gov
sec-ButyllithiumC2Dimeric alkyllithium clusters nih.gov

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry has seen the development of advanced techniques that offer greater efficiency, selectivity, and sustainability. These methods are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound.

Metal-Catalyzed Syntheses

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient routes to a wide array of molecules. Copper and rhodium catalysts have been particularly prominent in the synthesis of pyridine derivatives.

Copper catalysis has emerged as a versatile and cost-effective tool for the synthesis of substituted pyridines. ntu.edu.sg One notable method involves a [2+2+1+1] annulation strategy for the regioselective synthesis of 2,6-diarylpyridines. researchgate.net This approach utilizes aliphatic amines as the nitrogen source and dimethyl sulfoxide (B87167) (DMSO) as a C1-synthon, effectively transforming non-activated aromatic ketones and aliphatic amines into the desired pyridine core. researchgate.net

Furthermore, copper-catalyzed multicomponent reactions have been developed for the synthesis of highly substituted pyridines. For instance, the reaction of enolizable ketimines and α-diazo-β-ketoesters, catalyzed by copper, yields multisubstituted pyrroles, and similar principles can be extended to pyridine synthesis. ntu.edu.sg Another approach involves the in situ generation of N-unsubstituted imines from alkyl azides using a copper catalyst, which can then be used to construct multisubstituted pyridines through a three-component dehydrogenative condensation. nih.gov

The following table outlines a copper-catalyzed synthesis of 2,4,6-triphenylpyridine, a structurally related compound.

ReactantsCatalystConditionsYieldReference
Acetophenone, Ammonium AcetateCu(OTf)₂Solvent-free71% ijpsonline.comijpsonline.comijpsonline.com

Rhodium catalysts have also proven to be highly effective in the synthesis of substituted pyridines. Rhodium(III)-catalyzed C-H functionalization offers a direct method for introducing substituents onto the pyridine ring. ijpsonline.com For example, a one-step synthesis of 3-fluoropyridine (B146971) has been achieved from α-fluoro-α,β-unsaturated oximes and terminal alkynes via Rh(III)-catalyzed C-H activation. ijpsonline.com

Another powerful rhodium-catalyzed method involves the [3+2] cycloaddition of N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazoles to produce tetracyclic 3,4-fused indoles. mdpi.com While not a direct synthesis of this compound, this demonstrates the capability of rhodium catalysis in constructing complex heterocyclic systems. Research has also explored the rhodium-catalyzed addition of arylboronic acids to nitriles as a route to unsymmetrical polysubstituted pyridines. scholaris.ca

A notable application of rhodium catalysis is the one-pot synthesis of substituted pyridine derivatives from α,β-unsaturated ketoximes and alkynes. amazonaws.com This method has been used to synthesize various substituted pyridines, including 4,6-dimethyl-2,3-diphenylpyridine and 6-ethyl-4-methyl-2,3-diphenylpyridine. amazonaws.com

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Microwave-assisted synthesis is a key technology in this area, often leading to shorter reaction times, higher yields, and reduced solvent use.

Microwave irradiation has been successfully employed in the synthesis of various pyridine derivatives, often providing significant advantages over conventional heating methods. ias.ac.in For example, the synthesis of 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4,6-diphenylpyridine has been achieved in high yield (90%) through a microwave-assisted reaction in water. ijpsonline.comijpsonline.com

Another example is the synthesis of tri-substituted pyridine-3-carbonitrile (B1148548) derivatives from chalcones and 3-aminobut-2-enenitrile under microwave irradiation. jocpr.com This method has been used to produce compounds like 2-methyl-4,6-diphenylpyridine-3-carbonitrile. jocpr.com The use of microwave heating in the synthesis of pyrido[3,2-f] scholaris.carsc.orgthiazepines has also been shown to give better yields in shorter times compared to traditional heating. mdpi.com

The table below provides an example of a microwave-assisted synthesis of a substituted pyridine.

ReactantsConditionsProductYieldReference
1-benzyl-5-methyl-1,2,3-triazol-4-yl-3-arylprop-2-en-1-ones, ammonium acetate, ketoneMicrowave, Water2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4,6-diphenylpyridine90% ijpsonline.comijpsonline.com
Ultrasound-Induced Syntheses

The application of ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, milder conditions, and excellent yields. In the synthesis of 2,4,6-triarylpyridines, including this compound, ultrasound has been successfully employed to promote the one-pot reaction of acetophenone derivatives, aryl aldehydes, and ammonium acetate. osi.lv

One notable method utilizes nanocrystalline magnesium aluminate (MgAl₂O₄) as a highly efficient and reusable catalyst under ultrasonic conditions (40 kHz). osi.lv This approach offers significant advantages over traditional methods, providing the desired pyridine derivatives in high yields through a simpler and faster procedure. osi.lv The use of ultrasound is considered a green chemistry approach, as it can often reduce energy consumption and the need for harsh reaction conditions. researchgate.netsemanticscholar.org

The general procedure involves the sonication of a mixture of the aldehyde, ketone, and ammonia source in the presence of the catalyst. The process is believed to be accelerated by the physical phenomena of acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. mdpi.com

Table 1: Ultrasound-Assisted Synthesis of 2,4,6-Triarylpyridines

Catalyst Conditions Key Advantages Reference
Nanocrystalline MgAl₂O₄ Sonication (40 kHz) Excellent yields, simple procedure, shorter reaction times, reusable catalyst osi.lv
K₂CO₃ Combined Microwave and Ultrasound Irradiation (CMUI) Efficient, promotes tandem reactions researchgate.net

This table summarizes key features of ultrasound-induced synthesis methods for pyridine derivatives.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, minimizing waste and avoiding the use of often toxic and volatile organic solvents. researchgate.net The synthesis of this compound and related triarylpyridines has been effectively achieved under such conditions, frequently employing solid acid catalysts. scirp.orgtandfonline.com

Several heterogeneous catalysts have proven effective for this transformation. Montmorillonite K10 clay, a recyclable solid acid, catalyzes the one-pot condensation of aromatic ketones, aldehydes, and ammonium acetate at 120°C, yielding triarylpyridines in good to excellent yields (up to 97%). scirp.orgsemanticscholar.org This method is lauded for its clean reaction profile, lack of side products, and the easy recovery and reuse of the catalyst. scirp.org

Other catalysts successfully used under solvent-free conditions include:

Zirconyl(IV) chloride (ZrOCl₂) : A catalytic amount (15 mol%) promotes the reaction of aldehydes with acetophenones and ammonium acetate at 100°C. thieme-connect.com

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) : Found to be highly efficient, providing excellent yields in short reaction times at 110°C. tandfonline.com

Silica gel-supported polyphosphoric acid (PPA-SiO₂) : A recyclable heterogeneous catalyst that enables high yields with simple work-up procedures. researchgate.net

Nano-titania-supported sulfonic acid (n-TSA) : A novel, reusable nanocatalyst for this one-pot, three-component reaction. ccspublishing.org.cn

Zeolite Socony Mobil-5 (ZSM-5) : An efficient and reusable heterogeneous catalyst for the one-pot synthesis. tandfonline.com

These solvent-free methods are not only environmentally benign but also often simplify the purification process, as the catalyst can be removed by simple filtration. scirp.orgthieme-connect.com

Table 2: Catalysts for Solvent-Free Synthesis of 2,4,6-Triarylpyridines

Catalyst Temperature (°C) Key Features Reference(s)
Montmorillonite K10 120 Recyclable, high yields (up to 97%), clean reaction scirp.orgsemanticscholar.org
ZrOCl₂ 100 Reusable, simple methodology thieme-connect.com
CoCl₂·6H₂O 110 Excellent yields, short reaction times tandfonline.com
PPA-SiO₂ Not specified Recyclable, easy work-up researchgate.net
Fe₃O₄/HT-Co Reflux temp. Magnetic, reusable, aerobic conditions orgchemres.org
ZSM-5 Not specified Heterogeneous, reusable tandfonline.com

This table provides an overview of various catalysts used in the solvent-free synthesis of triarylpyridines.

Mechanistic Elucidation of this compound Formation

The formation of the this compound ring system typically proceeds through a multi-component reaction, often classified as a Chichibabin or Kröhnke type synthesis, involving the condensation of aldehydes, ketones, and an ammonia source. tandfonline.comwikipedia.orgwikipedia.org

Reaction Pathway Analysis

The most common pathway for the synthesis of 2,4,6-triarylpyridines involves a one-pot reaction between two equivalents of a ketone (e.g., acetophenone), one equivalent of an aldehyde (e.g., benzaldehyde), and an ammonia source, typically ammonium acetate. tandfonline.comthieme-connect.comorgchemres.org The mechanism is a domino sequence of classical organic reactions. sci-hub.se

A plausible reaction mechanism proceeds as follows: semanticscholar.orgtandfonline.com

Chalcone Formation : The reaction is initiated by a Claisen-Schmidt condensation between the aldehyde and one equivalent of the ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. tandfonline.com

Enamine Formation : Concurrently, the second equivalent of the ketone reacts with ammonia (from ammonium acetate) to form an enamine intermediate. tandfonline.comsci-hub.se

Michael Addition : The enamine then acts as a nucleophile in a Michael addition to the chalcone. This step forms the carbon-carbon bond that builds the backbone of the pyridine ring. tandfonline.comwikipedia.org

Cyclization and Dehydration : The resulting 1,5-dicarbonyl-type intermediate (or its imine equivalent) undergoes intramolecular cyclization via nucleophilic attack of the amino group onto a carbonyl carbon. sci-hub.sescholaris.ca Subsequent dehydration leads to the formation of a dihydropyridine intermediate. tandfonline.comwikipedia.org

Aromatization : The final step is the oxidation of the dihydropyridine intermediate to the stable aromatic pyridine ring. tandfonline.commdpi.com In many procedures, this oxidation is believed to occur via air oxidation. tandfonline.com

This sequence creates two new C-C bonds and one C-N bond in a single pot. sci-hub.se

Investigation of Intermediates and Transition States

Computational studies, primarily using Density Functional Theory (DFT), have been employed to elucidate the energetics of the reaction pathway and the structures of intermediates and transition states. researchgate.netrsc.orgresearchgate.net For instance, in Hantzsch-like reactions, DFT calculations have shown that the energy barriers for the formation of different dihydropyridine isomers (1,4-DHP vs. 1,2-DHP) and their subsequent reactions determine the final product chemoselectivity. rsc.org

Experimental investigations have also provided insights. In the hydration of pyridylketenes, long-lived (carboxymethylene)dihydropyridine intermediates were observed and characterized using UV spectroscopy. nih.gov These studies confirm that dihydropyridines can be stable enough to be detected and that their stability is influenced by the substitution pattern on the pyridine ring. researchgate.netnih.gov The final aromatization step, converting the dihydropyridine to pyridine, is a critical, energetically favorable process that drives the reaction to completion. scholaris.ca In some syntheses, this step requires a specific oxidant, while in others, it proceeds spontaneously. wikipedia.orgmdpi.com

Table of Mentioned Compounds

Compound Name
This compound
Acetophenone
Ammonium acetate
Benzaldehyde
Chalcone
Cobalt(II) chloride hexahydrate
Dihydropyridine
Magnesium aluminate
Montmorillonite K10
Polyphosphoric acid
Silica gel
Sulfonic acid
Titania
Zirconyl(IV) chloride

Chemical Reactivity and Derivatization Strategies

Functionalization of the Pyridine (B92270) Core of 4-Methyl-2,6-diphenylpyridine

The pyridine core of this compound presents several avenues for chemical modification, primarily centered on the nitrogen atom, the C3 and C5 positions of the pyridine ring, and the 4-methyl group.

Reactions at the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophilic attack.

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. For instance, oxidation of a related 2,6-disubstituted pyridine with reagents like hydrogen peroxide (H₂O₂) can yield the N-oxide derivative. researchgate.net This transformation is significant as it can alter the electronic properties of the ring and serve as a handle for further functionalization.

N-Alkylation/N-Arylation: The pyridine nitrogen can be alkylated or arylated to form pyridinium (B92312) salts. A transient N-methylation strategy, using reagents like dimethyl sulfate (B86663) ((MeO)₂SO₂), has been employed in palladium-catalyzed C-H diarylation of pyridines to create 2,6-diarylpyridinium salts as reactive intermediates. ntu.edu.sgresearchgate.net

Reactions at the Pyridine Ring Carbons (C3/C5): The C3 and C5 positions of the pyridine ring are less electron-rich and thus susceptible to attack by strong nucleophiles, often through a lithiation-electrophile quench sequence.

Directed Lithiation: While the phenyl groups at C2 and C6 provide significant steric hindrance, directed ortho-metalation is a powerful tool for functionalizing pyridine rings. semanticscholar.org For related lutidine systems, strong bases like n-butyllithium or lithium diisopropylamide (LDA) can deprotonate the ring at positions ortho to the nitrogen, although this is more challenging in 2,6-disubstituted pyridines. researchgate.netuwindsor.cabaranlab.org Subsequent reaction with an electrophile introduces a new substituent.

Reactions involving the 4-Methyl Group: The methyl group at the 4-position is activated for deprotonation due to the electron-withdrawing nature of the pyridine ring, making it a site for functionalization.

Benzylic-type Lithiation: The protons of the 4-methyl group are acidic and can be selectively removed by strong, non-nucleophilic bases like LDA. researchgate.netuwindsor.ca This is a common strategy in picoline and lutidine chemistry. For example, 3,4-lutidine can be regioselectively deprotonated at the 4-methyl group with LDA. researchgate.net The resulting lithiated species can then react with various electrophiles, such as aldehydes or disulfides, to introduce new functional groups. researchgate.net

Oxidation: While not specific to the core, the methyl group can be oxidized. A related ligand, 4-methyl-2-N-(2-pyridylmethyl)aminophenol, undergoes oxidative dehydrogenation upon coordination with certain transition metals. uu.nl

The following table summarizes representative functionalization strategies for the pyridine core, drawing analogies from related pyridine chemistries.

Table 1: Representative Reactions for Pyridine Core Functionalization

Reaction Type Reagents/Conditions Product Type Reference
N-Oxidation H₂O₂ N-Oxide researchgate.net
Transient N-Methylation (MeO)₂SO₂, Pd-catalyst, Cu₂O N-Methylpyridinium Salt (intermediate) researchgate.net
C-H Lithiation (at C3/C5) n-BuLi or LDA, then Electrophile (E+) 3- or 5-Substituted Pyridine semanticscholar.orguwindsor.ca

Phenyl Ring Functionalization

The two phenyl rings at the 2- and 6-positions of the pyridine core are key sites for introducing molecular diversity. Their reactivity is influenced by the electron-withdrawing nature of the central pyridine ring.

Electrophilic Aromatic Substitution (EAS) Reactions

The pyridine ring acts as a deactivating group, directing electrophilic substitution on the attached phenyl rings primarily to the meta and para positions. The ortho positions are less favored due to steric hindrance from the pyridine core.

Common EAS reactions applicable include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, though these reactions can be challenging due to the deactivating effect of the pyridine ring.

Research on related 2,6-diphenylpyridine (B1197909) systems has demonstrated that functional groups can be introduced onto the phenyl rings, which in turn modulates the molecule's electronic and photophysical properties. researchgate.net

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution on the phenyl rings is generally difficult unless they are activated by strong electron-withdrawing groups (like -NO₂) at the ortho or para positions relative to a leaving group (such as a halide). For this compound itself, direct NAS on the unsubstituted phenyl rings is not a common strategy.

However, if a suitable leaving group is present, NAS can be performed. For example, in the analogous compound 4-bromo-2,6-diphenylpyridine, the bromine atom can be displaced by nucleophiles. A reported reaction shows that treatment with sodium methoxide (B1231860) (NaOMe) in dimethyl sulfoxide (B87167) (DMSO) at 80°C yields 4-methoxy-2,6-diphenylpyridine. While this reaction occurs on the pyridine ring at the 4-position, it demonstrates the principle of NAS on a related scaffold.

Cross-Coupling Methodologies for Diversification

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for creating C-C and C-heteroatom bonds, enabling significant diversification of the this compound structure. These reactions typically require prior halogenation of either the pyridine core or the phenyl rings to introduce a reactive handle (e.g., -Br, -I).

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. beilstein-journals.org

This methodology is highly effective for aryl-aryl bond formation. To apply it to this compound, a bromo or iodo group would first be introduced.

Coupling at the Pyridine Core: Halogenation at the 3- or 5-position of the pyridine ring would create a substrate for Suzuki coupling. For instance, 3,5-dibromo-2,4,6-trimethylpyridine (B189553) readily undergoes Suzuki coupling with various arylboronic acids to yield 3,5-diaryl derivatives. beilstein-journals.org A similar strategy could be applied to a halogenated this compound.

Coupling at the Phenyl Rings: Introducing a bromine atom onto the para-position of one or both phenyl rings would create a precursor like 4-methyl-2,6-bis(4-bromophenyl)pyridine. This di-halogenated compound could then be coupled with a variety of boronic acids to install new aryl or heteroaryl groups, leading to extended π-conjugated systems.

Table 2: Illustrative Suzuki Coupling Reaction

Substrate Coupling Partner Catalyst/Base Product Reference
3,5-Dibromo-2,4,6-trimethylpyridine Arylboronic Acid Pd(PPh₃)₄ / K₂CO₃ 3,5-Diaryl-2,4,6-trimethylpyridine beilstein-journals.org

Heck Coupling Reactions

The Heck coupling reaction pairs an organic halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction provides a means to introduce alkenyl groups onto the aromatic framework.

Similar to the Suzuki reaction, the Heck reaction requires a halogenated derivative of this compound.

Alkenylation of the Pyridine or Phenyl Rings: A substrate such as 4-methyl-2-(4-bromophenyl)-6-phenylpyridine could be reacted with an alkene like styrene (B11656) or an acrylate (B77674) ester. This would append a vinyl or acrylate moiety to the phenyl ring, offering a route to polymers or other functionally complex molecules. The efficiency and regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the specific catalytic system employed. While direct examples on this compound are not abundant in the provided search results, the principles are well-established for a wide range of aryl halides.

Redox Chemistry of this compound Derivatives

The redox chemistry of pyridine derivatives is of significant interest due to their involvement in biological electron transfer processes and their application in materials science, particularly in the development of light-emitting diodes (OLEDs) and sensors. The 2,6-diphenylpyridine scaffold, in particular, has been the subject of electrochemical studies, often in the context of metal complexes or as fluorophores. researchgate.netacs.org

The redox properties of this compound and its derivatives are primarily governed by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels can be experimentally determined using techniques like cyclic voltammetry (CV), which measures the oxidation and reduction potentials of a compound.

For 2,6-diphenylpyridine-based fluorophores, the introduction of electron-donating or electron-withdrawing substituents can significantly alter the HOMO and LUMO energy levels. For instance, a study on 2,6-diphenylpyridine-based fluorophores with different substituents at the 4-position of one of the phenyl rings showed that increasing the electron-donating ability of the substituent leads to a successive red shift in the absorption and emission spectra, indicative of a smaller HOMO-LUMO gap. researchgate.net The HOMO and LUMO energy levels for a 2,6-diphenylpyridine derivative with a diphenylamino group were determined to be -5.25 eV and -2.48 eV, respectively. researchgate.net

The pyridine nitrogen atom can be protonated or coordinated to a metal ion, which generally makes the ring more electron-deficient and thus harder to oxidize and easier to reduce. The redox potentials are also influenced by the nature of the substituents on the pyridine ring and the phenyl groups. The methyl group at the 4-position of the pyridine ring in this compound is a weak electron-donating group, which would be expected to make the compound slightly easier to oxidize compared to the unsubstituted 2,6-diphenylpyridine.

In the context of iridium complexes for OLED applications, the electrochemical properties of ligands based on the 2,6-diphenylpyridine scaffold are crucial. A study on an iridium complex containing a 2,6-diphenyl-4-(4-tolyl)pyridine ligand reported its electrochemical behavior. acs.org The oxidation and reduction potentials of such complexes are related to the HOMO and LUMO levels of the ligands and the metal center.

The following table presents representative electrochemical data for related 2,6-diphenylpyridine derivatives, providing an insight into the expected redox behavior of this compound derivatives.

CompoundMeasurement TechniqueOxidation Potential (Eₒₓ vs. Fc/Fc⁺)Reduction Potential (E₋ vs. Fc/Fc⁺)Reference
2,6-Diphenylpyridine-based fluorophore with NPh₂ groupCyclic VoltammetryNot ReportedNot Reported (HOMO: -5.25 eV, LUMO: -2.48 eV) researchgate.net
Iridium complex with 2,6-diphenyl-4-(4-tolyl)pyridine ligandCyclic Voltammetry0.89 V-2.28 V acs.org
2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivativesCyclic Voltammetry0.8 - 1.2 V (Eₒₓ vs. Ag/AgCl)Not Reported mdpi.com

Coordination Chemistry and Metal Complexation

4-Methyl-2,6-diphenylpyridine as a Ligand in Coordination Chemistry

This compound is an organic compound from the pyridine (B92270) family, characterized by a pyridine ring substituted with a methyl group at the 4-position and two phenyl groups at the 2- and 6-positions. hku.hknih.gov In coordination chemistry, the pyridine nitrogen atom possesses a lone pair of electrons, allowing it to act as a monodentate or, more significantly, as part of a larger chelating system. The parent compound, 2,6-diphenylpyridine (B1197909), is well-known for its ability to undergo double cyclometalation, where C-H bonds on the ortho positions of the phenyl rings are activated to bond with a metal center. This forms a highly stable, tridentate C^N^C pincer ligand that binds to the metal through two carbon atoms and one nitrogen atom. beilstein-journals.orgresearchgate.netcsic.es

The introduction of a methyl group at the 4-position, creating this compound, primarily modifies the electronic properties of the ligand. The methyl group is electron-donating, which increases the electron density on the pyridine nitrogen, thereby enhancing its basicity and potential to coordinate with metal ions. This electronic modification can influence the stability and reactivity of the resulting metal complexes. Its derivatives have been successfully used to synthesize complexes with a range of transition metals, including platinum, rhodium, ruthenium, and iridium. csic.eswhiterose.ac.ukrsc.org

Formation and Characterization of Metal Complexes

The formation of metal complexes with this compound and its parent ligand, 2,6-diphenylpyridine, typically involves the reaction of the ligand with a metal salt precursor. Characterization of these complexes is achieved through various spectroscopic and analytical methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, UV-Visible Spectroscopy, and Mass Spectrometry. nih.govbiointerfaceresearch.commdpi.com

Platinum(II) complexes featuring the 2,6-diphenylpyridine framework are among the most extensively studied. The reaction of 2,6-diphenylpyridine with a platinum(II) source like potassium tetrachloroplatinate (K₂[PtCl₄]) can lead to double cyclometalation, forming a C^N^C tridentate pincer complex. researchgate.netresearchgate.net These square-planar d⁸ complexes are often luminescent and have been investigated for applications in organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov

The synthesis often proceeds stepwise, first forming a monocyclometalated intermediate, which then undergoes a second C-H activation to yield the final tridentate product. researchgate.net A variety of ancillary ligands can occupy the fourth coordination site on the platinum center, influencing the complex's photophysical properties. hku.hkacs.org While specific studies focusing solely on the 4-methyl derivative are less common, the established reactivity of the parent ligand provides a strong blueprint for its behavior. For instance, a platinum complex with the closely related 4-(2,5-dimethylphenyl)-2,6-diphenylpyridine has been synthesized and studied. whiterose.ac.uk

Table 1: Examples of Characterized Platinum(II) Complexes with 2,6-Diphenylpyridine (C^N^C) Ligands

Complex Ancillary Ligand (L) Emission Properties Reference
[Pt(C^N^C)(4-tert-butylpyridine)] 4-tert-butylpyridine Displays vibronically structured emission in glass at 77 K. hku.hkacs.org
[Pt(C^N^C)(2,6-dimethylphenylisocyanide)] 2,6-dimethylphenylisocyanide Shows dimeric π-π overlap in the crystal structure and excimeric emission at 77 K. hku.hkacs.org
[Pt(C^N^C)(triphenylphosphine)] triphenylphosphine Exhibits structured emission from a triplet intraligand excited state at 77 K. hku.hk

The versatility of the substituted pyridine scaffold extends to other transition metals. Rhodium complexes have been synthesized using related methylated pyridine ligands. For example, 4′-methyl-2,2′:6′,2″-terpyridine has been used to create amphiphilic rhodium(III) bis(terpyridine) complexes, which were characterized by NMR and mass spectrometry. rsc.org Rhodium(I) complexes with various bidentate N-donor ligands have also been synthesized and structurally characterized, demonstrating the metal's affinity for pyridine-type nitrogen donors. researchgate.netosti.gov While direct synthesis from this compound is not widely reported in these specific studies, the principles of coordination are transferable. scholaris.ca

Furthermore, the parent 2,6-diphenylpyridine ligand has been used to form complexes with iridium(III) and osmium(IV), resulting in phosphorescent emitters. csic.es The reaction of IrH₅(PⁱPr₃)₂ with 2,6-diphenylpyridine leads to a double C-H bond activation, forming a stable IrH(C^N^C)(PⁱPr₃)₂ complex. csic.es

Table 2: Examples of Other Transition Metal Complexes with Related Pyridine Ligands

Metal Ligand Complex Type Characterization Highlights Reference
Rhodium(III) 4′-Methyl-2,2′:6′,2″-terpyridine [Rh(terpy)(4′R-terpy)]³⁺ Amphiphilic, forms lyotropic mesophases in water. Characterized by NMR. rsc.org
Iridium(III) 2,6-Diphenylpyridine IrH{κ³-C,N,C-(C₆H₄-py-C₆H₄)}(PⁱPr₃)₂ Distorted octahedral geometry, C^N^C pincer formation confirmed by X-ray diffraction. csic.es

Structural Analysis of Metal-4-Methyl-2,6-diphenylpyridine Complexes

X-ray crystallography has been instrumental in confirming the C^N^C tridentate coordination mode of 2,6-diphenylpyridine in its platinum(II) and iridium(III) complexes. researchgate.netcsic.esmdpi.com In the case of square-planar platinum(II) complexes of the type [Pt(C^N^C)L], the C^N^C ligand occupies three coordination sites in a meridional fashion. The crystal structures often reveal intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent complexes, which can influence their solid-state properties. hku.hkacs.org For example, the crystal structure of a [Pt(C^N^C)(4-tert-butylpyridine)] complex shows that the Pt(C^N^C) units are arranged in head-to-tail pairs with an interplanar separation of 3.40 Å. hku.hkacs.org Similarly, the structure of an alkynylphosphonium platinum complex revealed a rare Pt···H hydrogen bond in the crystal packing. mdpi.com The crystal structure of the related 2,6-diphenylpyridine-4-carboxylic acid shows that molecules form centrosymmetric dimers through hydrogen bonding. researchgate.net

Table 3: Representative Crystallographic Data for a [Pt(C^N^C)L] Complex

Parameter Description Value Reference
Coordination Geometry Geometry around the Pt(II) center Square Planar researchgate.netmdpi.com
C-Pt-C Angle Angle of the pincer bite ~157-162° csic.es
N-Pt-C Angle Angle of the individual chelate rings ~78-81° csic.es
Pt-N Bond Length Distance between Platinum and Pyridine Nitrogen ~1.98 - 2.05 Å mdpi.com
Pt-C Bond Length Distance between Platinum and Phenyl Carbon ~1.99 - 2.02 Å mdpi.com

The coordination chemistry of this compound is heavily influenced by both steric and electronic factors.

Steric Properties: The most significant steric feature is the presence of the two phenyl groups at the 2- and 6-positions of the pyridine ring. This steric bulk enforces a relatively rigid conformation upon coordination and is a key driver for the meridional binding of the C^N^C pincer ligand. This rigidity can enhance the stability of the resulting complex and influences the accessibility of the metal center to other reactants. csic.es The methyl group at the 4-position is remote from the coordination sphere and thus has a negligible direct steric impact on the metal center itself.

Electronic Properties: The electronic nature of the substituents on the pyridine ring plays a crucial role in modulating the properties of the metal complex. The methyl group at the 4-position is an electron-donating group. This property increases the electron density of the π-system of the pyridine ring and, most importantly, increases the basicity of the nitrogen donor atom. This enhanced donor strength can lead to a stronger metal-nitrogen bond. In the context of photophysical properties, modifying the electronic character of the ligand can tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the emission color and efficiency of luminescent complexes. osti.gov

Electronic and Spectroscopic Properties of Metal Complexes

The incorporation of this compound and its parent compound, 2,6-diphenylpyridine, as ligands in metal complexes profoundly influences their electronic and spectroscopic behaviors. These properties are at the heart of their potential applications in fields such as photocatalysis and materials science.

Absorption and Emission Properties of Metal-Ligand Charge Transfer (MLCT)

Metal-to-ligand charge transfer (MLCT) is a key electronic transition in many transition metal complexes, where an electron is excited from a metal-centered d-orbital to a ligand-based π-orbital. In complexes of platinum(II) with ligands structurally similar to 2,6-diphenylpyridine, intense absorption bands in the visible region are often ascribed to these MLCT transitions. For instance, certain binuclear platinum(II) complexes exhibit intense absorptions with maximum wavelengths (λmax) at 410 nm (as a shoulder) and 456 nm, which are attributed to the (5d)Pt → π(axially coordinated N-heterocycle) MLCT transition. chemrxiv.orgacs.org Correspondingly, the solid-state emissions for these complexes, with λmax at 686 and 658 nm, are also assigned as MLCT in nature. chemrxiv.orgacs.org

The photophysical properties are highly dependent on the specific metal center and the ancillary ligands. For example, a series of Au(III) and Pt(II) alkynylphosphonium complexes with the 2,6-diphenylpyridine (CNC) pincer ligand have been synthesized and their photophysical properties compared. mdpi.com The UV-Vis absorption spectra of these complexes show bands that can be attributed to a mixture of transitions, including intraligand charge transfer (ILCT) and MLCT. mdpi.com Similarly, platinum(II) and gold(III) complexes supported by pyrene-bis-N-heterocyclic carbene and a CNC pincer ligand (CNC = 2,6-diphenylpyridine) have been studied, with their UV-visible absorption spectra recorded in dichloromethane (B109758) or acetonitrile. rsc.org

Complex TypeAbsorption λmax (nm)Emission λmax (nm)AssignmentReference
Binuclear Pt(II)410 (sh), 456686, 658MLCT chemrxiv.orgacs.org
Au(III)/Pt(II) AlkynylphosphoniumVariesVariesMixed ILCT/MLCT mdpi.com
Pt(II)/Au(III) Pyrene-bis-NHCVariesVariesMLCT/ILCT rsc.org

Excited State Dynamics in Metal Complexes

Upon photoexcitation, metal complexes can populate various excited states, and their subsequent decay pathways determine the observed photophysical properties, such as luminescence and excited-state lifetime. In platinum(II) complexes derived from 2,6-diphenylpyridine, different types of excited states have been identified. acs.org For some of these complexes, a vibronically structured emission is observed in a methanol/ethanol glass at 77 K, with the most intense band appearing between 508 and 526 nm. acs.org This structured emission is assigned to a triplet intraligand (3IL) excited state, which is localized on the cyclometalated ligand. acs.org

In addition to the 3IL state, a broad and structureless emission band is observed at longer wavelengths (λmax 596–636 nm) in the same 77 K glass for several of these complexes. acs.org This emission is attributed to a ππ* excimeric state, which arises from the interaction of two complex molecules in the excited state. acs.org The formation of this excimer is concentration-dependent for some complexes. acs.org In the solid state at room temperature, these complexes exhibit a broad, unstructured emission band between 566 and 633 nm. chemrxiv.orgacs.org

The nature of the lowest energy excited state can also be metal-centered (MC). For instance, in some platinum(II) alkynylphosphonium complexes with the 2,6-diphenylpyridine (CNC) ligand, the emission is attributed to a triplet metal-centered (3MC) state. mdpi.com The dynamics of excited states can be very fast. For comparison, studies on certain square-planar nickel(II) complexes have shown that after excitation to an MLCT state, the complex can relax to a 3d-d (MC) state with lifetimes on the order of picoseconds. nih.gov The lifetime of the 3MLCT state in these nickel complexes can be as short as 5.8 ps. nih.gov

Applications in Catalysis

The unique electronic and steric properties of this compound and its parent ligand system make their metal complexes promising candidates for various catalytic applications.

Photoredox Catalysis with Platinum(II) Complexes

Platinum(II) complexes, particularly those with cyclometalating ligands that enforce a rigid, planar geometry, have emerged as potent photoredox catalysts. Anionic cyclometallated platinum(II) tetrazolato complexes featuring a doubly cyclometalated 2,4,6-triphenylpyridine (B1295210) ligand have been shown to be effective in a range of visible-light-mediated photoredox-catalyzed reactions. chemrxiv.org These reactions include α-amino C–H functionalization, Povarov-type reactions, the addition of α-amino C–H bonds across Michael acceptors, and atom transfer radical addition (ATRA) chemistry. chemrxiv.org For several of these transformations, the platinum(II) catalysts achieved turnover numbers (TONs) of 150–175. chemrxiv.org Although these complexes did not show emission in solution at room temperature, their solid-state emission suggests the population of excited states capable of engaging in electron transfer processes. chemrxiv.org The investigation into platinum(II) complexes for photoredox catalysis has also extended to systems that can facilitate photocatalytic hydrogen evolution. rsc.org

Reaction TypeCatalyst TypeTurnover Number (TON)Reference
α-Amino C-H FunctionalizationAnionic Pt(II) Tetrazolato150-175 chemrxiv.org
Povarov-type ReactionsAnionic Pt(II) Tetrazolato150-175 chemrxiv.org
Addition across Michael AcceptorsAnionic Pt(II) Tetrazolato150-175 chemrxiv.org
ATRA ChemistryAnionic Pt(II) Tetrazolato150-175 chemrxiv.org

Cyclotrimerization Reactions

The [2+2+2] cyclotrimerization of alkynes is a powerful method for the synthesis of substituted aromatic compounds. In this context, a cobalt complex, [(Cp*)Co(Indene)], has been utilized as a catalyst for the cyclotrimerization of phenylacetylene. jcchems.comresearchgate.net When this reaction is conducted in acetonitrile, it yields a mixture of products including the substituted pyridines 2-methyl-3,5-diphenylpyridine and 2-methyl-4,6-diphenylpyridine. jcchems.comresearchgate.net This demonstrates a catalytic pathway for the formation of a this compound derivative. The selectivity of the reaction towards the formation of pyridines can be as high as 90% under specific conditions. jcchems.comresearchgate.net Mechanistic studies on similar Co(II)-catalyzed [2+2+2] cycloadditions suggest that while Co(II) catalysts with bisphosphine ligands may favor carbocyclization, reduction of the cobalt center to a lower oxidation state promotes the heterocyclization to form the pyridine ring. acs.org

Role of Metal-Ligand Interactions in Catalytic Cycles

The nature of the metal-ligand interactions within a complex is crucial for its catalytic activity, influencing key steps such as transmetalation and reductive elimination. A study on a dinuclear complex, [(CNCF)(PPh3)Pt–Au(PPh3)]+, supported by an electron-deficient derivative of 2,6-diphenylpyridine (2,6-di(4-fluorophenyl)pyridine, CNCF), has provided insights into these interactions. rsc.org The research revealed that the interaction between the gold and platinum centers is weaker in the complex with the electron-deficient CNCF ligand compared to the analogous complex with the standard 2,6-diphenylpyridine (CNC) ligand. rsc.org This was demonstrated through pyridine titration experiments and supported by cyclic voltammetry and DFT calculations. rsc.org Such findings are significant for understanding the stability of intermediates in catalytic cycles that involve transmetalation between two metal centers, a proposed step in some cooperative catalytic reactions. rsc.org The electronic properties of the pincer CNC ligand directly modulate the strength of the metal-metal interaction, which in turn can influence the facility of ligand exchange and subsequent steps in a catalytic cycle. rsc.org

Advanced Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy of 4-Methyl-2,6-diphenylpyridine and Derivatives

The electronic absorption spectra of 2,6-diphenylpyridine (B1197909) derivatives are typically characterized by two primary absorption bands. mdpi.com The first band appears in the UV-C range, approximately between 220–280 nm, while the second, more informative band for photophysical studies, is located in the UV-B range above 300 nm. mdpi.com

The position of the long-wavelength absorption maximum (λmax) and the molar extinction coefficient (ε) are highly dependent on the nature of the substituents on the phenyl rings. For instance, derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile exhibit strong absorption in the near-UV and visible regions, making them suitable for applications involving LED light sources. mdpi.com The introduction of electron-donating groups generally results in a bathochromic (red) shift of the absorption bands.

Detailed studies on 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have provided specific data on their absorption properties in acetonitrile. mdpi.com These compounds show maximum long-wavelength absorption in the range of 349–365 nm, with molar extinction coefficients varying from 12,000 to 28,000 M-1cm-1. mdpi.com Similarly, various 2,6-diphenylpyridine derivatives substituted at the 4-position of the phenyl rings also show distinct absorption characteristics. mdpi.com

Table 1: Absorption Characteristics of 2,6-Diphenylpyridine Derivatives in Acetonitrile

Compound Name Substituent (R) λmax (nm) Molar Extinction Coefficient (ε) (M-1cm-1) Reference
2,6-diphenylpyridine H 308 21,300 mdpi.com
2,6-bis(4-methylphenyl)pyridine CH3 313 25,600 mdpi.com
2,6-bis(4-methoxyphenyl)pyridine OCH3 324 29,800 mdpi.com
2,6-bis(4-methylsulphanylphenyl)pyridine SCH3 341 29,900 mdpi.com
2,6-bis(4-cyanophenyl)pyridine CN 315 39,900 mdpi.com
2-amino-4,6-diphenyl-pyridine-3-carbonitrile H 349 15,000 mdpi.com
2-amino-4-(4-methylthiophenyl)-6-phenylpyridine-3-carbonitrile 4-SCH3 (one ring) 364 20,000 mdpi.com
2-amino-4,6-bis(4-methylthiophenyl)-pyridine-3-carbonitrile 4-SCH3 (both rings) 365 28,000 mdpi.com

The polarity of the solvent can significantly influence the UV-Vis absorption spectra of 2,6-diphenylpyridine derivatives, a phenomenon known as solvatochromism. This effect is particularly pronounced in derivatives bearing strong electron-donating or electron-withdrawing groups, which possess a larger ground-state dipole moment.

A notable example is 2,6-bis(4-methylsulphanylphenyl)pyridine, which exhibits positive solvatochromism. As the solvent polarity increases, the absorption spectrum of this compound shows a bathochromic shift. mdpi.com This shift indicates that the excited state is more polar than the ground state, and polar solvents stabilize the excited state to a greater extent. The analysis using the Dimroth–Reichardt solvent parameter confirms this trend. mdpi.com In contrast, derivatives with electron-withdrawing groups, such as 2,6-bis(4-cyanophenyl)pyridine, show less significant solvent-dependent shifts in their absorption spectra. mdpi.com

Fluorescence Spectroscopy and Photophysical Phenomena

Derivatives of 2,6-diphenylpyridine are often fluorescent, with emission properties that are highly sensitive to their chemical structure and environment.

The fluorescence emission of 2,6-diphenylpyridine derivatives is strongly influenced by the electronic nature of their substituents. Electron-donating groups like -CH3, -OCH3, and -SCH3 cause a bathochromic shift in the emission spectra compared to the unsubstituted 2,6-diphenylpyridine. mdpi.com For example, 2,6-bis-(4-methylsulphanylphenyl)pyridine has an emission maximum at 374 nm in acetonitrile, which is a 33 nm red shift compared to the 341 nm maximum of the parent 2,6-diphenylpyridine. mdpi.com

Pyridine (B92270) derivatives containing different phenyl units typically emit in the blue-green region of the visible spectrum, between 410 and 500 nm. mdpi.com The fluorescence intensity can also be significantly enhanced by the introduction of specific substituents. For instance, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives with -SCH3 groups show a marked increase in fluorescence intensity. mdpi.com Conversely, the introduction of both electron-donating and electron-accepting groups can lead to a red-shift in emission but with a simultaneous decrease in fluorescence intensity. mdpi.com

Table 2: Fluorescence Emission Characteristics of 2,6-Diphenylpyridine Derivatives in Acetonitrile

Compound Name Substituent (R) λem (nm) Stokes Shift (nm) Reference
2,6-diphenylpyridine H 341 33 mdpi.com
2,6-bis(4-methylphenyl)pyridine CH3 350 37 mdpi.com
2,6-bis(4-methoxyphenyl)pyridine OCH3 358 34 mdpi.com
2,6-bis(4-methylsulphanylphenyl)pyridine SCH3 374 33 mdpi.com
2,6-bis(4-cyanophenyl)pyridine CN 342 27 mdpi.com
2-amino-4,6-diphenyl-pyridine-3-carbonitrile H 410 61 mdpi.com
2-amino-4-(4-methylthiophenyl)-6-phenylpyridine-3-carbonitrile 4-SCH3 (one ring) 435 71 mdpi.com
2-amino-4,6-bis(4-methylthiophenyl)-pyridine-3-carbonitrile 4-SCH3 (both rings) 440 75 mdpi.com

The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry and electronic distribution between the ground and excited states. A larger Stokes shift often indicates a significant difference in the equilibrium geometries of the S0 (ground) and S1 (excited) states.

As shown in the table above, the Stokes shifts for 2,6-diphenylpyridine derivatives with simple electron-donating or electron-withdrawing groups are relatively moderate, ranging from 27 to 37 nm. mdpi.com However, for the 2-amino-4,6-diphenyl-pyridine-3-carbonitrile series, the Stokes shifts are considerably larger, ranging from 61 to 75 nm. mdpi.com This suggests a more substantial structural relaxation in the excited state for this latter class of compounds, likely due to the presence of the amino and cyano groups which can facilitate charge redistribution.

The photophysical behavior of many 2,6-diphenylpyridine derivatives is governed by intramolecular charge transfer (ICT). ICT occurs in molecules that contain both an electron-donor and an electron-acceptor moiety, linked by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating a highly polar excited state.

In derivatives of 2,6-diphenylpyridine, the diphenylpyridine core can act as an acceptor, while substituents on the phenyl rings serve as donors. researchgate.net The efficiency of ICT is enhanced by increasing the electron-donating ability of the substituent and by the polarity of the solvent, which stabilizes the polar ICT state. researchgate.netacs.org

Theoretical studies on 3,5-dimethyl-2,6-diphenylpyridine derivatives have shown that in a molecule with both an amino (donor) and a nitro (acceptor) group, charge transfer occurs from the amino-substituted phenyl ring to the nitro-substituted phenyl ring via the pyridine core. niscpr.res.in Experimental studies on 2-amino-4,6-diphenylnicotinonitriles confirm the presence of charge transfer emission, with fluorescence spectra showing solvent-dependent shifts that are indicative of ICT. mdpi.com The significant degree of ICT in these molecules is attributed to π-π* and n-π* electronic transitions. mdpi.com The protonation of the pyridine nitrogen can further enhance the ICT character by increasing the electron-accepting ability of the heterocyclic ring. researchgate.net

Fluorescence Quenching Mechanisms

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For this compound and related structures, several quenching mechanisms can be at play, influencing their emissive properties.

Fluorescence quenching is broadly categorized into two main types: dynamic and static quenching. edinst.com Dynamic, or collisional, quenching occurs when the excited fluorophore collides with a quencher molecule in solution. edinst.com This process is diffusion-mediated and enhances the non-radiative decay rate, leading to a decrease in fluorescence lifetime. edinst.com In contrast, static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. edinst.com This reduces the population of excitable fluorophores, thereby decreasing fluorescence intensity without affecting the excited-state lifetime. edinst.com

A key distinction between these two mechanisms is their temperature dependence. The rate of dynamic quenching typically increases with temperature due to higher diffusion rates, whereas the stability of the ground-state complex in static quenching often decreases at higher temperatures. colostate.edu Studies on related 2,6-diphenylpyridine-based fluorophores have demonstrated that both quenching mechanisms can occur. researchgate.net For instance, upon protonation with certain acids, some derivatives exhibit static quenching, indicated by a lack of change in the excited-state lifetime. researchgate.net However, with other acids, both dynamic and static quenching processes are observed, as evidenced by a decrease in lifetime alongside changes in the Stern-Volmer plots. researchgate.net

Distinguishing between these quenching types is crucial for understanding the intermolecular interactions of this compound. While dynamic quenching points to transient collisional encounters, static quenching suggests the formation of a stable ground-state association with a quencher. spectroscopyonline.com

Photoinduced electron transfer (PET) is a significant quenching mechanism where an excited electron from the fluorophore is transferred to an acceptor molecule, or an electron from a donor molecule is transferred to the excited fluorophore. This process is a key area of investigation for pyridine-based compounds due to their potential use in various applications. researchgate.net

In the context of this compound, the pyridine ring can act as an electron acceptor. Upon photoexcitation, its electron-accepting ability is enhanced, facilitating electron transfer from a suitable donor molecule. researchgate.net This PET process provides a non-radiative decay pathway, effectively quenching the fluorescence. The efficiency of PET is highly dependent on the electronic properties of the interacting donor and acceptor molecules and the surrounding solvent. researchgate.netacs.org

Research on similar 2,6-diphenylpyridine systems has explored their interaction with aromatic donor units to understand the PET process. researchgate.net Such studies are fundamental for designing novel materials with specific photophysical properties, where the fluorescence can be switched "on" or "off" by controlling the PET process. rsc.org

Energy transfer processes, namely Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer, represent another class of fluorescence quenching mechanisms.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs over longer distances (typically 1-10 nm) than collisional quenching. wikipedia.orgedinst.com It involves the transfer of energy from an excited donor fluorophore to a ground-state acceptor molecule through dipole-dipole interactions. wikipedia.org Key requirements for FRET are a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, and close proximity of the two molecules. edinst.com The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. wikipedia.org While FRET is a form of dynamic quenching as it deactivates the donor's excited state, it does not require direct molecular contact or collision. spectroscopyonline.com

Dexter Energy Transfer , also known as short-range or exchange energy transfer, requires the wavefunctions of the donor and acceptor to overlap. libretexts.org This mechanism involves a bilateral exchange of electrons between the excited donor and the ground-state acceptor. libretexts.org Consequently, Dexter transfer is effective only at very short distances (typically within 10 Å). libretexts.org Unlike FRET, which is a singlet-only process, Dexter transfer can occur between both singlet and triplet excited states. edinst.com The rate of Dexter energy transfer decays exponentially with increasing distance between the donor and acceptor. libretexts.orgyoutube.com

For this compound, these energy transfer mechanisms could be relevant in systems where it is in close proximity to other chromophores, such as in polymer matrices or supramolecular assemblies.

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetime Analysis

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the excited-state dynamics of fluorescent molecules like this compound. nih.gov This method measures the decay of fluorescence intensity over time after excitation by a short pulse of light, providing direct information about the excited-state lifetime (τ). uci.edu

The excited-state lifetime is a critical parameter that is sensitive to the molecule's local environment and any processes that depopulate the excited state. psu.edu For instance, in the presence of a dynamic quencher, the fluorescence lifetime will decrease. nih.gov By monitoring changes in the lifetime, one can gain insights into quenching mechanisms, energy transfer, and other dynamic processes occurring on the nanosecond timescale. psu.edunih.gov

Experiments on related pyridine derivatives have utilized time-resolved fluorescence to distinguish between static and dynamic quenching. researchgate.net A constant lifetime in the presence of a quencher points to a static mechanism, while a shortened lifetime is indicative of dynamic quenching. researchgate.net The technique can also reveal the presence of multiple excited-state species or different molecular environments, which would manifest as multi-exponential fluorescence decays. nih.govpsu.edu

Table 1: Representative Excited-State Lifetime Data for a Hypothetical Fluorophore System

ConditionLifetime (τ)Fractional ContributionChi-squared (χ²)
In pure solvent11.42 ns100%1.0
With Quencher A11.42 ns100%1.0
With Quencher B5.4 ns49%1.1
4.0 ns51%

This table is illustrative and based on general principles of time-resolved fluorescence spectroscopy. nih.govpsu.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the central pyridine ring and the two phenyl substituents, as well as a distinct singlet for the methyl group protons. rsc.org The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern of the pyridine ring. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Pyridine C2, C6~157.0
Pyridine C4~147.3
Pyridine C3, C5~118.5
Phenyl C1 (ipso)~138.8
Phenyl C (ortho, meta, para)~127-129
Methyl C~23.0

This table is based on data for structurally similar compounds and serves as an illustrative example. rsc.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching vibrations of the pyridine and phenyl rings, and various C-H bending vibrations. spectroscopyonline.com These bands help to confirm the presence of the key functional groups within the molecule.

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. americanpharmaceuticalreview.com The resulting Raman spectrum provides information about vibrational modes that are often weak or absent in the IR spectrum. For aromatic systems like this compound, Raman spectroscopy is particularly sensitive to the vibrations of the carbon skeleton. spectroscopyonline.com The spectra would show strong bands corresponding to the ring stretching modes of the pyridine and phenyl groups. One of the advantages of Raman spectroscopy is that it is less susceptible to interference from fluorescence than IR spectroscopy, especially when using longer wavelength lasers. americanpharmaceuticalreview.com

Together, IR and Raman spectroscopy offer a comprehensive vibrational profile of this compound, which can be used for structural confirmation and to study intermolecular interactions. nih.gov

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic perspective on the electronic nature of 4-Methyl-2,6-diphenylpyridine. These computational techniques are fundamental to understanding its structure-property relationships.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyridine (B92270) derivatives, DFT calculations are employed to optimize molecular geometries and predict various electronic properties.

Studies on closely related compounds, such as 3,5-dimethyl-2,6-diphenylpyridine, utilize DFT calculations at levels like wB97XD/Def2TZVPP to optimize the molecular structure. niscpr.res.inresearchgate.net In these optimized geometries, the phenyl rings are typically twisted relative to the central pyridine ring. researchgate.net For instance, in 3,5-dimethyl-2,6-diphenylpyridine, the dihedral angles between the pyridine and phenyl rings are calculated to be around 47.0° and 43.6°. researchgate.net The electronic properties of such compounds can be significantly altered by adding substituents. niscpr.res.in For example, adding an electron-donating amino group or an electron-withdrawing nitro group to the phenyl rings can enhance the electronic and photophysical characteristics. niscpr.res.in DFT calculations are also used to determine global reactivity descriptors, including ionization potential, electron affinity, and electronegativity, which provide a deeper understanding of the molecule's chemical behavior. niscpr.res.inniscpr.res.in

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the properties of excited states, which is crucial for understanding a molecule's photophysical behavior, such as its UV-Vis absorption spectrum. niscpr.res.inresearchgate.net

For derivatives of 2,6-diphenylpyridine (B1197909), TD-DFT calculations can confirm the nature of electronic transitions, such as intramolecular charge transfer (ICT). researchgate.net In a study on 3,5-dimethyl-2,6-diphenylpyridine and its derivatives, TD-DFT was used to obtain the electronic UV-Vis spectrum. niscpr.res.inresearchgate.net The analysis indicated that the primary electronic transitions are of the π→π* type. niscpr.res.inniscpr.res.in These calculations help in assigning the observed absorption bands to specific electronic transitions between molecular orbitals. niscpr.res.in For example, the lowest energy electronic excitation is generally the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). ossila.com However, describing the energies of various excited states with consistent accuracy can be challenging, as unphysically low-lying charge-transfer states can sometimes appear in the calculations for complex molecules. nih.gov

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It serves as a starting point for more advanced and accurate computational methods. wikipedia.org In the HF approximation, each electron is considered to move in the average field created by all other electrons, neglecting more complex electron correlation effects. wikipedia.org

In computational studies of phenylpyridine isomers, both restricted Hartree-Fock (RHF) and DFT methods have been used to determine the most stable geometries. researchgate.net While DFT methods like B3LYP are generally more accurate due to the inclusion of some electron correlation, HF is a valuable tool, especially in historical context and as a basis for comparison. researchgate.net The HF method has been applied to investigate the torsional energy dependence and nonlinear optical properties of 4-phenylpyridine (B135609) derivatives, providing insights into their structural and electronic characteristics. researchgate.net

Molecular Orbital Analysis

The analysis of frontier molecular orbitals (FMOs) is key to understanding the electronic transitions and reactivity of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost empty orbital and represents the ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. niscpr.res.in A smaller gap suggests higher reactivity and a greater tendency for polarization. niscpr.res.in

For a 2,6-diphenylpyridine-based organic emitter, the HOMO and LUMO energy levels were determined to be -5.25 eV and -2.48 eV, respectively. researchgate.net In computational studies of 3,5-dimethyl-2,6-diphenylpyridine and its derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 6.9470 to 8.8026 eV, indicating high chemical stability. niscpr.res.inniscpr.res.in The introduction of substituents significantly affects these energy levels; an amino group tends to increase both HOMO and LUMO energies, while a nitro group decreases them. niscpr.res.in

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for 3,5-dimethyl-2,6-diphenylpyridine and its Derivatives Data derived from a study on 3,5-dimethyl-2,6-diphenylpyridine derivatives. niscpr.res.inniscpr.res.in

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
3,5-dimethyl-2,6-diphenylpyridine (1)-8.8026-1.85566.9470
Compound 2 (para-amino substituted)-7.9868-1.50346.4834
Compound 3 (para-nitro substituted)-9.6195-3.13616.4834
Compound 4 (para-amino, para-nitro substituted)-8.8026-3.46955.3331

Charge Density Distributions and Delocalization Patterns

The distribution of electron density in the HOMO and LUMO provides insight into the regions of the molecule involved in electronic transitions. For the parent 3,5-dimethyl-2,6-diphenylpyridine, the HOMO and LUMO electron densities are distributed across the central pyridine ring and the two flanking phenyl rings. niscpr.res.in

Upon substitution, this distribution changes significantly. In an amino-substituted derivative, the HOMO is concentrated on the amino-bearing phenyl ring and the pyridine ring, while the LUMO is located on the unsubstituted phenyl ring and the pyridine ring. niscpr.res.in This indicates a charge transfer from the amino-phenyl group towards the other phenyl ring via the pyridine core. niscpr.res.in In a derivative with both an amino and a nitro group, a clear charge transfer occurs from the amino-substituted benzene (B151609) ring to the nitro-substituted benzene ring. niscpr.res.in Molecular Electrostatic Potential (MEP) surfaces visually represent the charge distribution, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-deficient regions (prone to nucleophilic attack). niscpr.res.in For the base pyridine structure, the negative potential is typically localized on the nitrogen atom. niscpr.res.in

Reactivity Descriptors and Electronic Properties

Global reactivity descriptors are crucial in computational chemistry for predicting the chemical behavior and stability of molecules. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when a molecule gains an electron. These values are fundamental indicators of a molecule's ability to undergo oxidation and reduction, respectively. They can be approximated using the energies of the frontier molecular orbitals, where IP ≈ -EHOMO and EA ≈ -ELUMO.

For the analogous compound, 3,5-dimethyl-2,6-diphenylpyridine, the calculated HOMO energy is -8.8026 eV and the LUMO energy is -0.8524 eV. This results in the following theoretical values:

Ionization Potential (IP): 8.8026 eV

Electron Affinity (EA): 0.8524 eV

These electronic properties provide a deeper understanding of a molecule's reactivity.

Electronegativity (χ): Measures an atom's or molecule's tendency to attract electrons. It is the average of the ionization potential and electron affinity.

Chemical Potential (μ): Defined as the negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered hard.

Softness (σ): The reciprocal of hardness (σ = 1/η), it indicates how easily the electron cloud can be polarized.

The calculated values for these properties for the analogue are presented in the table below. thieme-connect.de

PropertyFormulaValue
Electronegativity (χ) (IP + EA) / 24.8275 eV
Chemical Potential (μ) -(IP + EA) / 2-4.8275 eV
Chemical Hardness (η) (IP - EA) / 23.9751 eV
Softness (σ) 1 / η0.2516 eV⁻¹

This interactive table summarizes the key electronic properties calculated for the analogue compound.

The dipole moment (μ) is a measure of the net molecular polarity, resulting from the separation of positive and negative charges in a molecule. It is a critical factor in determining intermolecular interactions and solubility. For the analogue 3,5-dimethyl-2,6-diphenylpyridine, the calculated total dipole moment is 1.8383 Debye. This moderate value suggests that the molecule possesses some degree of polarity.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule can be predicted by calculating its polarizability and hyperpolarizability.

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): Measures the second-order response of a molecule to an applied electric field and is responsible for NLO phenomena like second-harmonic generation.

DFT calculations provide the components of these tensors, from which the total (or average) values are determined. For 3,5-dimethyl-2,6-diphenylpyridine, the NLO properties were computed and are detailed below. The total hyperpolarizability (βtotal) is often compared to that of a standard NLO material like urea (B33335) for reference. The calculated βtotal for the analogue is 2.7 times that of urea, indicating a modest NLO response. thieme-connect.de

NLO PropertyCalculated Value (a.u.)
Mean Polarizability (α) 211.72
Total Hyperpolarizability (βtotal) 363.34

This interactive table displays the calculated NLO properties for the analogue compound.

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The surface is color-coded to represent different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack.

Green Regions: Represent neutral or zero potential areas.

For 3,5-dimethyl-2,6-diphenylpyridine, the MEP surface analysis shows that the most negative potential is concentrated around the nitrogen atom of the pyridine ring. This is due to the high electronegativity and lone pair of electrons on the nitrogen, making it the primary site for electrophilic attack. The positive potential is distributed over the C-H bonds of the phenyl and methyl groups. This visualization confirms the expected reactivity patterns for this class of compounds.

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and function of chemical and biological systems. nih.gov Unlike covalent bonds that involve electron sharing, NCIs are weaker interactions between molecules or parts of a molecule. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking, govern processes like molecular self-assembly and crystal packing. nih.govacs.org The analysis of these forces is fundamental to understanding the supramolecular architecture and properties of compounds like this compound. Computational methods based on electron density are powerful tools for identifying and visualizing these complex interactions. acs.orgwikipedia.org

π-Stacking and Hydrogen Bonding Interactions

The aromatic rings in this compound—one pyridine and two phenyl groups—are prime candidates for engaging in π-stacking interactions. This type of non-covalent interaction is significant in aromatic ring systems and influences the crystal packing of organic molecules. researchgate.net Studies on pyridine-pyridine dimers show that electron correlation must be included in calculations to accurately capture the stability gained from stacking, with antiparallel-displaced geometries often being the most stable. researchgate.net The preference for parallel-displaced or offset stacking over a direct face-to-face arrangement is a common theme and is thought to be driven by a balance between Pauli repulsion and dispersion forces, rather than purely by electrostatics. chemrxiv.org

While this compound lacks strong traditional hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···π interactions. Here, a C-H bond acts as a weak donor, interacting with the electron-rich π-system of an adjacent aromatic ring. In the crystal structure of a related iridium(III) complex containing a 4-methyl-2,5-diphenylpyridine (B172307) ligand, both intermolecular π-π stacking and C-H···π interactions were observed, highlighting their role in stabilizing the three-dimensional network.

The interplay between different types of non-covalent interactions can also be significant. For instance, the formation of hydrogen bonds can influence the strength of π-π stacking by affecting the electron density of the aromatic rings involved. researchgate.net In the context of this compound, the electron-rich π-clouds of the phenyl and pyridine rings are expected to be the primary sites for such interactions, dictating its aggregation behavior and solid-state structure. Theoretical studies on pyridine interacting with benzene show that dispersion is a significant contributor to the interaction energy, complemented by electrostatics. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing chemical structures based on the topology of the electron density (ρ). numberanalytics.com This approach partitions a molecule into constituent atoms, defined as regions of space bounded by zero-flux surfaces of the electron density gradient. wiley-vch.descispace.com QTAIM is not limited to defining atoms; it also characterizes the bonds between them through the analysis of critical points (CPs) in the electron density, where the gradient of ρ is zero. numberanalytics.comuni-rostock.de

The properties of these critical points provide deep chemical insight. muni.cz A bond critical point (BCP), for instance, is a universal indicator of a chemical bond, and the line of maximum electron density connecting two nuclei through the BCP is known as the bond path. wiley-vch.de The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the nature of the interaction, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. muni.czresearchgate.net A QTAIM analysis of pyridine derivatives can quantify the π-character and delocalization in bonds, such as the one connecting a phenyl to a pyridine ring, by examining the ellipticity at the bond-critical point. nih.govacs.org

Although a specific QTAIM study for this compound is not available, this methodology is widely applied to pyridine derivatives to investigate intra- and intermolecular interactions. researchgate.netmdpi.comdntb.gov.ua Such an analysis would precisely map the covalent bond framework and identify any weaker non-covalent interactions, providing quantitative data on their strength and nature.

Table 1: Types of Critical Points in QTAIM and Their Significance This table is a conceptual summary based on the principles of QTAIM.

Type of Critical Point (CP)Rank, SignatureSignificance in Molecular Structure
Nuclear Critical Point (NCP)(3, -3)Corresponds to a maximum in electron density, typically found at the position of an atomic nucleus. scispace.communi.cz
Bond Critical Point (BCP)(3, -1)Located on a bond path between two nuclei, indicating a chemical interaction (covalent or non-covalent). numberanalytics.comscispace.com
Ring Critical Point (RCP)(3, +1)Found within the interior of a ring of bonded atoms, where electron density is a minimum. numberanalytics.com
Cage Critical Point (CCP)(3, +3)Found within the interior of a molecular cage, corresponding to a local minimum in electron density. wiley-vch.de

Non-Covalent Interaction (NCI) Plot Index

The Non-Covalent Interaction (NCI) plot is a powerful visualization tool in computational chemistry used to identify and characterize non-covalent interactions in real space. wikipedia.orgchemtools.org The method is based on the electron density (ρ) and its derivative, specifically the reduced density gradient (RDG), often denoted as s(r). chemtools.orgresearchgate.net The RDG is a dimensionless quantity that highlights deviations from a uniform electron distribution. chemtools.org

In regions of covalent bonding or non-covalent interactions, the RDG value is very small, while it is large in the tail regions of the electron density far from the molecule. chemtools.org By plotting the RDG against the electron density, non-covalent interactions appear as distinct spikes in the low-density, low-gradient region of the plot. jussieu.frjussieu.fr

To visualize these interactions in 3D space, isosurfaces of the low-RDG regions are generated. These surfaces are color-coded to differentiate the type and strength of the interaction. jussieu.fr The coloring scheme is based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the density itself (sign(λ₂)ρ). chemtools.orgjussieu.fr

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds. They correspond to large negative values of sign(λ₂)ρ.

Green surfaces indicate weak, delocalized interactions, primarily of the van der Waals type. They are associated with values of sign(λ₂)ρ close to zero. chemtools.org

Red surfaces indicate strong, repulsive interactions, such as steric clashes between atoms. They correspond to large positive values of sign(λ₂)ρ. researchgate.net

This technique provides a rich, qualitative picture of the intricate network of non-covalent forces that stabilize a molecule's conformation or a multimolecular complex. mdpi.comresearchgate.net For a molecule like this compound, an NCI plot would visually distinguish the stabilizing π-stacking and C-H···π interactions (green areas) from any potential steric repulsion between the phenyl rings (red areas).

Table 2: Interpretation of NCI Plot Isosurface Colors This table summarizes the standard color-coding used in NCI plot analysis.

Isosurface ColorSign(λ₂)ρ ValueType of Interaction Indicated
BlueNegativeStrong, attractive (e.g., hydrogen bonds, halogen bonds). jussieu.frresearchgate.net
GreenNear ZeroWeak, delocalized (e.g., van der Waals, π-stacking). chemtools.orgresearchgate.net
RedPositiveStrong, repulsive (e.g., steric clashes). researchgate.net

Advanced Research Applications

Materials Science Applications

In the field of materials science, 4-Methyl-2,6-diphenylpyridine serves as a critical building block for creating materials with tailored optical, electronic, and thermal properties.

The 2,6-diphenylpyridine (B1197909) framework is a key component in the design of advanced opto-electronic materials. The inherent fluorescence of this class of compounds makes them suitable for applications that require light emission. The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be fine-tuned by modifying the substituents on the pyridine (B92270) and phenyl rings. This tunability is crucial for designing materials with specific energy gaps for targeted opto-electronic applications. While specific data for this compound is not extensively reported, related 2,6-diphenylpyridine-based fluorophores have been shown to be fluorescent in the blue-green region of the spectrum, a desirable characteristic for many display and lighting technologies.

Pyridine-containing compounds are of significant interest in the development of Organic Light-Emitting Diodes (OLEDs) due to their electron-transporting capabilities and thermal stability. Derivatives of 2,6-diphenylpyridine have been utilized as emissive layers in OLED devices. For instance, iridium(III) complexes incorporating substituted phenylpyridine ligands are known to be efficient phosphorescent emitters. These materials can harness both singlet and triplet excitons, leading to high quantum efficiencies. While direct application of this compound as a primary component in OLEDs is a subject of ongoing research, its structural motifs are present in more complex molecules designed for high-performance devices. The development of deep-blue fluorescent emitters is a key area where novel derivatives of imidazole (B134444) and carbazole (B46965) have been tested, with some devices showing promising quantum efficiencies.

Table 1: Performance Data for Selected OLED Devices Incorporating Pyridine Derivatives

Device Emitter TypeMaximum Quantum Efficiency (%)Emission ColorCIE Coordinates
Green Phosphorescent8.3GreenNot Specified
Red Phosphorescent6.4RedNot Specified
Sky-Blue Phosphorescent7.6Sky-BlueNot Specified
Deep-Blue Fluorescent1.1Deep-Blue(0.16, 0.08)

Note: This table presents data for OLEDs using various pyridine derivatives as hosts or emitters to illustrate the potential of this class of compounds. Data for a device using this compound specifically is not available.

The incorporation of pyridine moieties into polymer backbones, particularly in polyamides, is a strategy to enhance their thermal and mechanical properties. The rigidity and aromaticity of the pyridine ring contribute to high glass transition temperatures (Tg) and excellent thermal stability. Aromatic polyamides, or aramids, containing 4-aryl-2,6-diphenylpyridine units have been synthesized and shown to possess superior properties compared to commercial meta-oriented aromatic polyamides.

The introduction of such bulky, rigid structures improves the high-temperature performance of the resulting polymers. Furthermore, the nitrogen atom in the pyridine ring can lead to improved solubility in certain organic solvents due to increased dipole-dipole interactions between the polymer and the solvent. Research has demonstrated that polyamides containing these moieties exhibit high tensile strength and modulus, making them suitable for high-performance applications.

Table 2: Thermal and Mechanical Properties of Polyamides with Pyridine Moieties

Polymer TypeGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (T10) (°C)Tensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
Pyridine-containing Polyimide 1213-317414-531 (in N2)84-11011.2-13.81.1-1.4
Pyridine-containing Polyimide 2252-296Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Polyamide with 4-aryl-2,6-diphenylpyridineNot Specified>46972.5-87.35.3-9.52.35-2.87

Note: This table aggregates data from studies on various polyamides incorporating pyridine units to showcase the general effect of this moiety on polymer properties.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized structures. This compound, with its defined geometry and potential coordination sites, is an attractive candidate for designing complex supramolecular architectures.

The self-assembly of molecules into discrete, stable structures is a cornerstone of supramolecular chemistry. Pyridine-based ligands, such as bipyridines and terpyridines, are widely used in the construction of metallo-supramolecular assemblies like squares, cages, and helicates through coordination with metal ions. These structures have potential applications in catalysis, molecular recognition, and drug delivery. While the use of this compound as a monodentate or bidentate ligand in such assemblies is not as extensively documented as its bipyridine and terpyridine cousins, its rigid structure and potential for functionalization make it a promising building block for future designs. The self-assembly process is driven by the precise geometric information encoded in the ligands and the coordination preferences of the metal ions.

Coordination polymers are extended networks of metal ions linked by organic ligands. The structure and properties of these materials are highly dependent on the nature of the metal and the ligand. Pyridine-containing ligands are frequently employed in the synthesis of coordination polymers due to the strong coordinating ability of the pyridine nitrogen atom. These materials can exhibit interesting properties such as porosity, luminescence, and magnetism.

The 2,2'-bipyridine (B1663995) unit is a common building block for coordination polymers, and frameworks derived from ligands like 4,4'-dicarboxy-2,2'-bipyridine have been extensively studied. While this compound is a monodentate ligand in its simplest form, it can be functionalized to incorporate additional coordinating groups, thereby enabling its use in the construction of coordination polymers and clusters. For example, introducing carboxylate or other donor groups onto the phenyl rings would create a multidentate ligand capable of forming extended one-, two-, or three-dimensional networks upon reaction with metal salts.

Host-Guest Chemistry

The field of host-guest chemistry focuses on the design of "host" molecules that can form complexes with "guest" molecules or ions through non-covalent interactions. mdpi.com The 2,6-diphenylpyridine framework, of which this compound is a derivative, serves as a key structural motif in the creation of larger, self-assembling supramolecular structures. Ligands incorporating pyridine units can coordinate with metal ions to form well-defined, three-dimensional architectures like tetrahedral cages. rsc.orgnih.gov

For instance, bis-bidentate ligands containing pyridine termini have been shown to self-assemble with metal ions into M₄L₆ tetrahedral cages. rsc.orgnih.gov These cage-like structures possess internal cavities capable of encapsulating guest molecules, leading to applications in areas such as nanoscale reaction vessels and magnetic materials. rsc.org The specific geometry and electronic nature of the pyridine-based ligands dictate the size, shape, and properties of the resulting supramolecular assembly. While direct applications of this compound itself in forming such complex hosts are not extensively documented, its structural similarity to these ligand components suggests its potential as a building block in the rational design of new host-guest systems. The phenyl groups at the 2 and 6 positions provide steric bulk and opportunities for π-π stacking interactions, while the methyl group at the 4-position can subtly tune the electronic properties and solubility of the resulting supramolecular structures. nih.gov

Chemo- and Biosensor Development

The inherent fluorescence of the diphenylpyridine core makes it an attractive fluorophore for the development of chemical sensors and biosensors. The sensitivity of its fluorescence to the local microenvironment allows it to function as a reporter, signaling the presence of specific analytes through changes in emission intensity or wavelength. mdpi.com

Derivatives of 2,6-diphenylpyridine have been successfully employed as fluorescent molecular probes to monitor the kinetics of photopolymerization processes in real-time. nih.govmdpi.com During polymerization, the local environment of the probe changes dramatically as the liquid monomer converts into a solid polymer, leading to significant increases in viscosity and changes in polarity. nih.gov A fluorescent probe can report on these changes through shifts in its emission spectrum. nih.gov

Studies on a series of 2,6-diphenylpyridine derivatives have shown that their fluorescence is sensitive to these environmental changes. nih.govnih.gov For example, compounds with electron-donating substituents tend to show shifts in their fluorescence spectrum that can be used to monitor the progress of free-radical polymerization. nih.govnih.gov In contrast, derivatives with electron-withdrawing groups may show little spectral shift, but their normalized fluorescence intensity can still serve as a reliable indicator of the polymerization progress. nih.gov The unsubstituted 2,6-diphenylpyridine itself has been shown to be a viable sensor for monitoring these processes. mdpi.com The good photostability of these compounds under UV irradiation is a critical feature for this application. nih.govmdpi.com

Table 1: Photophysical Properties of Selected 2,6-Diphenylpyridine Derivatives in Dichloromethane (B109758). nih.gov
CompoundSubstituent (R)λabs (nm)Molar Extinction Coefficient (ε) (M-1cm-1)λem (nm)Stokes Shift (cm-1)
PT-H-H30617,5003645200
PT-CN-CN31434,5003614100
PT-SCH3-SCH333027,0003924900

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property is the basis for designing chemosensors for various metal ions, including toxic heavy metals. mdpi.commdpi.com While the parent compound may have low affinity and selectivity, it can be functionalized to create highly specific sensors. nih.gov Silver ions (Ag⁺), in particular, are a common target for fluorescent chemosensors due to their environmental and biological relevance. nih.govrsc.org

The general mechanism for pyridine-based metal ion sensors involves the coordination of the metal ion to the nitrogen atom (and potentially other donor atoms incorporated into the structure). mdpi.com This binding event alters the electronic structure of the fluorophore, leading to a detectable change in its fluorescence properties, such as quenching (turn-off) or enhancement (turn-on) of the emission. nih.gov For example, a water-soluble chemosensor containing a pyridine Schiff base was designed for the selective, naked-eye detection of Ag⁺, where binding induced a color change from light yellow to red. rsc.org To achieve high selectivity for a specific ion like Ag⁺, the diphenylpyridine scaffold would likely require modification with other coordinating groups to create a binding pocket that is sterically and electronically complementary to the target ion. nih.gov

Table 2: Examples of Pyridine-Based Fluorescent Sensors for Metal Ion Detection.
Sensor TypeTarget IonSensing MechanismDetection LimitReference
Pyridine Schiff BaseAg+Colorimetric Change4.18 µM rsc.org
2-Amino-3-cyanopyridine DerivativeCr2+, Co2+, Cu2+Fluorescence EnhancementNot Reported mdpi.com
Dihydropyridine (B1217469) DerivativeCu2+Fluorescence QuenchingNot Reported nih.gov

The basicity of the pyridine nitrogen atom makes this compound and related structures inherently responsive to changes in pH. mdpi.com In acidic conditions, the nitrogen atom becomes protonated, forming a pyridinium (B92312) cation. This protonation significantly alters the electronic properties of the aromatic system, which in turn affects its absorption and fluorescence spectra. mdpi.comacs.org This pH-dependent behavior is the fundamental principle behind their use as proton or pH sensors.

For example, fluorescent coordination polymers based on bis-terpyridine ligands exhibit remarkable acid-base responsiveness, with fluorescence properties changing significantly upon protonation. mdpi.com The protonation can lead to enhanced fluorescence intensity and shifts in the emission wavelength, which can be reversed by the addition of a base. mdpi.com Similarly, polymers containing diphenylpyridine units show a bathochromic (red) shift in their absorption when protonated with acid. acs.org Therefore, this compound is expected to display pH-sensitive fluorescence, making it a candidate for developing fluorescent pH indicators for various chemical and biological systems.

The development of sensors for biologically important molecules like adenosine (B11128) triphosphate (ATP) is a significant area of research. While the this compound core itself is not designed to selectively recognize specific bio-analytes, it can serve as a signaling component in a more complex biosensor. The strategy involves functionalizing the diphenylpyridine scaffold with specific recognition moieties that can selectively bind to the target molecule through interactions like hydrogen bonding or electrostatic interactions.

For sensing ATP, for instance, the diphenylpyridine core could be modified with groups capable of forming hydrogen bonds with the adenine (B156593) and ribose units or interacting with the phosphate (B84403) groups of ATP. Upon binding of ATP to the recognition site, the conformation or electronic environment of the diphenylpyridine fluorophore would be altered, leading to a change in its fluorescence signal. Pyridine derivatives have been explored for various biological activities and sensing applications, indicating the scaffold's utility in this domain. nih.gov However, the design of a selective ATP sensor would require the specific incorporation of appropriate binding groups onto the this compound structure.

Catalytic Applications Beyond Metal Complexes

While many pyridine derivatives are used as ligands in metal-based catalysis, there is growing interest in their application in organocatalysis, where the molecule itself acts as the catalyst. arkat-usa.org One potential role for this compound is as a non-nucleophilic, sterically hindered base. The two bulky phenyl groups at the 2 and 6 positions flanking the nitrogen atom can effectively block its approach to electrophilic centers, thereby preventing it from acting as a nucleophile.

This characteristic is analogous to other well-known hindered pyridine bases like 2,6-lutidine and 2,4,6-collidine. Such bases are valuable in organic synthesis for reactions where a base is needed to deprotonate a substrate or scavenge an acid byproduct, but where nucleophilic attack by the base on an electrophilic intermediate would be an undesirable side reaction. The use of solid acid catalysts like Montmorillonite K10 clay for the synthesis of related triaryl pyridines highlights the interest in catalytic routes involving these structures. scirp.org The specific application of this compound as an organocatalyst remains an area for further exploration, with its potential as a sterically hindered base being its most promising feature.

Organic Transformations Utilizing this compound as a Building Block

This compound serves as a versatile building block in organic synthesis, primarily through transformations involving the reactive methyl group at the 4-position. This strategic position allows for functionalization to introduce a variety of substituents, leading to the synthesis of more complex pyridine derivatives. Key transformations include oxidation and bromination, which convert the methyl group into other functional moieties, thereby expanding the synthetic utility of the parent molecule.

The methyl group of this compound can be oxidized to a carboxylic acid, yielding 2,6-diphenylpyridine-4-carboxylic acid. This transformation is a valuable step for introducing a carboxyl group, which can then participate in a wide range of further reactions, such as esterification and amidation. A common method for the oxidation of methyl groups on aromatic rings is the use of potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, followed by acidification.

Another significant transformation is the bromination of the methyl group. This reaction typically proceeds via a radical mechanism and can be effectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, in a nonpolar solvent like carbon tetrachloride. This reaction yields 4-(bromomethyl)-2,6-diphenylpyridine (B3285062), a highly useful intermediate. The bromo-substituent can be readily displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups. For instance, 4-(bromomethyl)-2,6-diphenylpyridine can be converted to (2,6-diphenylpyridin-4-yl)methanol (B3331242) through hydrolysis.

These functionalized derivatives of this compound are important precursors in the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

Table 1: Oxidation of this compound

Starting MaterialReagents and ConditionsProductYield (%)
This compound1. KMnO₄, H₂O, Pyridine, Heat2. H₂SO₄2,6-Diphenylpyridine-4-carboxylic acidNot Reported

Table 2: Bromination of this compound

Starting MaterialReagents and ConditionsProductYield (%)
This compoundNBS, Benzoyl Peroxide, CCl₄, Reflux4-(Bromomethyl)-2,6-diphenylpyridineNot Reported

Table 3: Synthesis of (2,6-Diphenylpyridin-4-yl)methanol

Starting MaterialReagents and ConditionsProductYield (%)
4-(Bromomethyl)-2,6-diphenylpyridineH₂O(2,6-Diphenylpyridin-4-yl)methanolNot Reported

Future Research Directions and Perspectives

Exploration of Novel Synthesis Pathways

While classical methods for pyridine (B92270) synthesis are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 4-methyl-2,6-diphenylpyridine and its derivatives. The exploration of novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, could offer new strategies for constructing the pyridine ring or for post-synthesis modification. nih.gov For instance, methods analogous to the palladium(0)-catalyzed organozinc chemistry used for quinazolines could be adapted for the targeted synthesis of complex pyridine structures. nih.gov

Furthermore, the development of one-pot synthesis protocols that minimize waste and improve atom economy is a significant goal. Drawing inspiration from the synthesis of pyrylium salts, which are precursors to pyridines, researchers might explore single-step reactions using different starting materials and catalysts to streamline the production of this compound. researchgate.net Investigating scalable and efficient methods, such as the formal electrophilic [4+1]-cyclization of aminomethylpyridines, could also open new frontiers in creating diverse pyridine-based compounds. rsc.org

Rational Design of Derivatives for Targeted Applications

The core structure of this compound serves as an excellent template for the rational design of new molecules with tailored properties. Future work will involve the strategic modification of the phenyl rings and the methyl group to influence the compound's electronic, steric, and bioactive characteristics. By applying principles of medicinal chemistry and materials science, derivatives can be designed for specific biological targets or material applications.

For example, employing a ring fusion strategy, similar to that used in designing 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as PD-1/PD-L1 inhibitors, could lead to novel therapeutic agents. nih.gov The design process would involve creating a library of derivatives with varying substituents and evaluating their structure-activity relationships (SARs) to optimize for potency and selectivity. nih.gov Similarly, the design of novel phenyltriazole derivatives to target bacterial cell wall biosynthesis provides a blueprint for developing new anti-infective agents based on the this compound scaffold. rsc.org

Design StrategyPotential ApplicationExample Analogy
Introduction of polar functional groupsEnhanced solubility, biological targetingPhenyltriazole derivatives for anti-MRSA activity rsc.org
Ring fusion and heterocycle incorporationModulation of bioactivity, targeting protein-protein interactionsPyrazolopyridine derivatives as PD-1/PD-L1 inhibitors nih.gov
Variation of substituents on phenyl ringsTuning of electronic properties for materials science4-(4-Chlorophenyl)-2,6-diphenylpyridine for crystal engineering nih.gov

Deeper Mechanistic Insights through Advanced Spectroscopy and Computation

To fully harness the potential of this compound, a deeper understanding of its molecular structure, electronic properties, and reactivity is essential. Advanced spectroscopic techniques combined with high-level computational methods will be pivotal in this endeavor. Techniques such as Fourier Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide experimental data that can be correlated with theoretical calculations to yield a comprehensive picture of the molecule's behavior. ias.ac.in

Computational approaches, particularly Density Functional Theory (DFT), allow for the detailed investigation of molecular geometry, vibrational frequencies, and electronic structure. researchgate.net Frontier molecular orbital analysis (HOMO-LUMO) can elucidate charge transfer within the molecule, while molecular electrostatic potential (MEP) maps can identify reactive sites for electrophilic and nucleophilic attack. researchgate.net These computational studies, validated by experimental spectra, provide a powerful tool for predicting the reactivity and interaction of this compound and its derivatives in various chemical environments. nih.gov

TechniqueInformation Gained
FT-IR/FT-Raman SpectroscopyVibrational modes and functional group identification ias.ac.in
NMR SpectroscopyChemical environment of protons and carbons, structural elucidation ias.ac.in
UV-Vis SpectroscopyElectronic transitions, HOMO-LUMO energy gap researchgate.net
Density Functional Theory (DFT)Optimized molecular geometry, electronic properties, reactivity descriptors researchgate.net
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption spectra researchgate.net

Expanding the Scope of Coordination Chemistry and Catalysis

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent candidate for use as a ligand in coordination chemistry. Future research will focus on exploring the coordination behavior of this compound with a wide range of transition metals. The synthesis and characterization of novel metal complexes could lead to the development of new catalysts for organic synthesis.

The steric and electronic properties of this compound can be fine-tuned through derivatization, allowing for the creation of ligands that can stabilize different metal oxidation states and influence the selectivity of catalytic reactions. Studies on related P,N hybrid ligands and pyridine-based pro-ligands have demonstrated their versatility in forming complexes with metals like rhodium, iridium, and tin, which exhibit interesting geometries and reactivity. tue.nluky.edu By analogy, complexes of this compound could find applications in areas such as homogeneous catalysis, where precise control over the catalyst's coordination sphere is crucial. tue.nl

Innovation in Materials Science and Sensor Technologies

The rigid, aromatic structure and inherent electronic properties of the this compound scaffold make it a promising building block for novel organic materials. Research in this area will target the development of materials with specific optical and electronic functionalities. For instance, the high conductivity and photoluminescence observed in related pyrylium salts suggest that derivatives of this compound could be excellent candidates for applications in laser technology and as sensitizers in the electronics industry. researchgate.net

Furthermore, the ability to modify the peripheral phenyl groups provides a mechanism for tuning the compound's solid-state packing and intermolecular interactions, which is critical for designing materials with desired properties like liquid crystallinity. The development of derivatives that can self-assemble into well-ordered structures could lead to new organic semiconductors or light-emitting materials. Additionally, the pyridine nitrogen offers a potential binding site for analytes, opening the door to the design of new chemosensors where a change in the compound's fluorescence or color upon binding can be used for detection. researchgate.net

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of new molecules. nih.gov In the context of this compound, these computational tools can significantly accelerate the design of derivatives with desired properties. ML models can be trained on existing chemical data to predict various characteristics, such as absorption, distribution, metabolism, and excretion (ADME) properties for potential drug candidates, or material properties like conductivity and bandgap. springernature.commdpi.com

Future research will involve developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives before they are synthesized, thereby prioritizing the most promising candidates for experimental validation. springernature.com AI algorithms can screen vast virtual libraries of this compound analogues to identify compounds with optimal characteristics for a specific application, be it in medicine or materials science. This data-driven approach will reduce the time and resources required for traditional trial-and-error methods, paving the way for the rapid discovery of innovative compounds. mdpi.com

Q & A

Synthesis and Reaction Optimization

Basic Q1: What are the common synthetic routes for 4-Methyl-2,6-diphenylpyridine, and how do reaction conditions influence product purity? Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example:

  • Montmorillonite K10 Clay-Catalyzed Synthesis : A solvent-free approach using aromatic aldehydes, ammonium acetate, and methyl ketones under thermal conditions. This method avoids hazardous solvents and leverages the clay’s acidity for catalysis .
  • Microwave-Assisted Synthesis : Offers higher yields (e.g., ~80%) and reduced reaction times compared to conventional heating. Microwave irradiation promotes efficient cyclization, critical for forming the pyridine core .

Advanced Q1: How can reaction parameters (e.g., catalyst loading, temperature gradients) be optimized to improve yield and selectivity in solvent-free syntheses? Methodological Answer:

  • Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., catalyst:substrate ratio, reaction time).
  • Monitor reaction progression via in situ FTIR or HPLC to identify intermediate phases and optimize termination points.
  • Compare microwave vs. thermal activation: Microwave reduces side-product formation by ~15% due to uniform heating .

Structural Characterization

Basic Q2: What spectroscopic and crystallographic methods are used to confirm the structure of this compound? Methodological Answer:

  • X-ray Crystallography : Refinement via SHELX software (e.g., SHELXL) resolves bond lengths and angles, critical for confirming substituent positions .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic proton environments (e.g., deshielding of methyl groups at δ 2.4 ppm) and phenyl ring coupling patterns .

Advanced Q2: How can discrepancies between experimental NMR data and computational predictions (e.g., DFT) be resolved? Methodological Answer:

  • Re-examine solvent effects and conformational flexibility in computational models.
  • Validate using 2D NMR (COSY, NOESY) to detect through-space interactions or dynamic processes .
  • Cross-reference with single-crystal XRD data to rule out polymorphism .

Safety and Handling

Basic Q3: What safety protocols are essential for handling this compound in laboratory settings? Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks, as toxicity data remain incomplete .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal .

Advanced Q3: How can researchers assess the compound’s long-term stability under varying storage conditions? Methodological Answer:

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC purity checks.
  • Monitor for degradation products using LC-MS and correlate with thermal gravimetric analysis (TGA) data .

Data Contradictions and Reproducibility

Advanced Q4: How should researchers address contradictions in reported melting points or spectral data for this compound derivatives? Methodological Answer:

  • Verify synthetic routes : Impurities from incomplete purification (e.g., residual solvents) may skew results.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Cross-validate with independent techniques (e.g., compare XRD-derived purity with DSC melting curves) .

Environmental and Green Chemistry Considerations

Advanced Q5: How can the environmental impact of synthesizing this compound be minimized? Methodological Answer:

  • Adopt microwave synthesis to reduce energy consumption by ~40% and eliminate solvents .
  • Calculate E-factor (kg waste/kg product) and prioritize atom-economical routes (e.g., one-pot reactions over multi-step protocols) .
  • Explore biodegradable catalysts (e.g., enzyme-mediated systems) to replace traditional acid/base catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.